molecular formula C17H14O4 B1683794 Vadimezan CAS No. 117570-53-3

Vadimezan

Cat. No. B1683794
M. Wt: 282.29 g/mol
InChI Key: XGOYIMQSIKSOBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vadimezan, also known as DMXAA or ASA404, is a small-molecule vascular disrupting agent . It is a flavone-acetic acid-based drug that targets the blood vessels that nourish tumors . The drug is currently in the investigational stage and has been studied for use in the treatment of solid tumors, lung cancer, ovarian cancer, and prostate cancer .


Synthesis Analysis

Vadimezan has been synthesized from the diazotization and bromination of 2-amino-3,4-dimethylbenzoic acid, followed by etherification with 2-hydroxyphenylacetic acid, and intramolecular Friedel-Crafts acylation in polyphosphoric acid . Additionally, a series of xanthone analogues modified from vadimezan with carboxyl substitution were synthesized as esters, amides, arylidene hydrazides, diacylhydrazides and acyl thiosemicarbazides .


Molecular Structure Analysis

The molecular formula of Vadimezan is C17H14O4 . The average molecular weight is 282.2907 .


Chemical Reactions Analysis

Vadimezan has been used in the synthesis of various derivatives with carboxyl substitution . These derivatives were synthesized as esters, amides, arylidene hydrazides, diacylhydrazides, and acyl thiosemicarbazides .


Physical And Chemical Properties Analysis

Vadimezan is a small molecule with a chemical formula of C17H14O4 . The average molecular weight is 282.2907 .

Scientific Research Applications

Tumor Vascular Disruption

Vadimezan is recognized for its role as a small-molecule tumor vascular disrupting agent (VDA), displaying biological activities against various types of solid tumors. It acutely disrupts blood flow within tumors and induces innate tumor immunity, enhancing the activity of anticancer treatments in preclinical models and early phase trials, despite mixed results in Phase III trials (Jameson & Head, 2011).

Clinical Trials in Non-Small-Cell Lung Cancer (NSCLC)

Vadimezan, combined with first-line platinum-based chemotherapy, was evaluated in advanced NSCLC patients. However, the Phase III trial was stopped for futility at interim analysis, showing no significant improvement in overall survival or progression-free survival when added to carboplatin and paclitaxel (Lara et al., 2011).

Interaction with TNF Alpha Signaling

Research indicates Vadimezan's effectiveness in disrupting tumor vasculature is partly mediated by TNFα-signaling. The drug's therapeutic applicability and unpredictable clinical anti-tumor activity are linked to its modulation of TNFα-signaling, particularly in endocrine tumors, highlighting the relevance of TNFα-signaling in treatment response and clinical outcomes (Hantel et al., 2016).

Enhancement of Antitumor Responses

Studies have explored combining vadimezan with other treatment modalities, such as photodynamic therapy (PDT) using aminolevulinic acid (ALA), to enhance antitumor responses. This combination has shown potential in improving treatment efficacy and tumor growth inhibition (Marrero et al., 2011).

Prostate Cancer Treatment

A Phase II study evaluated vadimezan in combination with docetaxel in castration-refractory metastatic prostate cancer (CRMPC), showing some endpoints like prostate-specific antigen response and tumor response rates improved, although time to tumor progression and median survival were similar to control groups. The study supports further investigation of vadimezan's activity in CRMPC (Pili et al., 2010).

Multi-Kinase Inhibition

Vadimezan (DMXAA) has been identified as a multi-kinase inhibitor, particularly targeting VEGFR2, which may contribute to its effects on the vasculature. This discovery adds a new dimension to understanding the mechanisms of action of vadimezan and its potential clinical applications (Buchanan et al., 2012).

Future Directions

Despite the remarkable results from preclinical and phase I/II, Vadimezan has failed in phase III clinical trials . The reason for this surprising discrepancy, among others, was discovered to be STING receptor variations between mice and humans . Future studies will assess alternative combinatorial strategies, dose, and timing of the combination of Vadimezan .

properties

IUPAC Name

2-(5,6-dimethyl-9-oxoxanthen-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-9-6-7-13-15(20)12-5-3-4-11(8-14(18)19)17(12)21-16(13)10(9)2/h3-7H,8H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGOYIMQSIKSOBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C3=CC=CC(=C3O2)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2040949
Record name 5,6-Dimethylxanthenone-4-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2040949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

ASA404 (DMXAA) is a small-molecule vascular disrupting agent which targets the blood vessels that nourish tumours. The proposed mechanism of action for ASA404 is directly increasing permeability of the tumor's endothelial cells. Vasoactive mediators such as tumor necrosis factor (TNF) may also be implicated. Increased permeability of tumor cell vasculature may allow increased permeation of anticancer treatments such as cytotoxic drugs, antibodies, drug conjugates and gene therapy.
Record name Vadimezan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06235
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Vadimezan

CAS RN

117570-53-3
Record name 5,6-Dimethylxanthenone-4-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117570-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vadimezan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117570533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vadimezan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06235
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 5,6-Dimethylxanthenone-4-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2040949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5,6-Dimethyl-9-oxo-9H-xanthen-4-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.107.097
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VADIMEZAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0829J8133H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vadimezan
Reactant of Route 2
Vadimezan
Reactant of Route 3
Vadimezan
Reactant of Route 4
Reactant of Route 4
Vadimezan
Reactant of Route 5
Vadimezan
Reactant of Route 6
Vadimezan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.